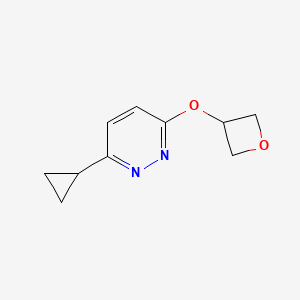

3-环丙基-6-(氧杂环-3-氧基)哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

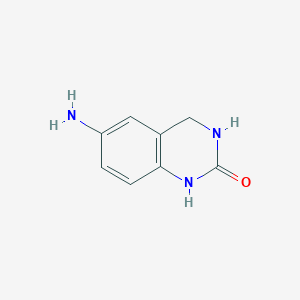

The synthesis of pyridazine derivatives, which includes “3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine”, involves various methods . One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Another approach is the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis

The molecular structure of “3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine” can be inferred from its IUPAC name and similar compounds . It likely contains a pyridazine ring (a six-membered ring with two nitrogen atoms), an oxetane ring (a three-membered ring containing an oxygen atom), and a cyclopropyl group.Chemical Reactions Analysis

Pyridazine derivatives, including “3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine”, can undergo a variety of chemical reactions . These include [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings .科学研究应用

Antimicrobial Activity

Pyridazine derivatives, including 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine , have been recognized for their antimicrobial properties. These compounds can be designed to target a variety of microbial pathogens, offering potential treatments for bacterial and fungal infections. The structural flexibility of pyridazine allows for the synthesis of compounds tailored to inhibit specific microbial enzymes or disrupt cell wall synthesis .

Antidepressant and Anxiolytic Effects

The pyridazine scaffold is a common feature in many pharmacological agents with central nervous system activity. Derivatives of 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine may exhibit antidepressant and anxiolytic effects by interacting with neurotransmitter systems, such as serotonin and dopamine, which are implicated in mood regulation and anxiety disorders .

Anti-Hypertensive Agents

Pyridazine derivatives have shown promise as anti-hypertensive agents. They can act on various pathways involved in blood pressure regulation, including calcium channels and angiotensin-converting enzyme (ACE) inhibitors. By modifying the 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine molecule, researchers can develop new drugs to help manage hypertension .

Anticancer Properties

Research has indicated that pyridazine derivatives can play a role in cancer therapy. These compounds can be engineered to interfere with cell division and proliferation. The oxetane moiety in 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine could potentially be exploited to design drugs that target specific cancer cell lines, leading to the development of more effective and less toxic chemotherapy agents .

Antiplatelet and Anticoagulant Effects

The pyridazine ring system has been utilized in the development of antiplatelet and anticoagulant drugs. These medications are crucial for preventing thrombosis and managing cardiovascular diseases3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine derivatives could contribute to this field by providing new molecules that modulate platelet aggregation and blood coagulation pathways .

Agrochemical Applications

Pyridazine compounds have also found use in the agricultural sector as herbicides and insecticides. The unique structure of 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine can be optimized to create compounds that are effective against a wide range of agricultural pests and weeds, thereby improving crop protection strategies .

未来方向

作用机制

Target of Action

Pyridazine derivatives, which include 3-cyclopropyl-6-(oxetan-3-yloxy)pyridazine, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

Pyridazine derivatives are known for their wide range of pharmacological activities, suggesting that they interact with their targets in a way that triggers various biological responses .

Biochemical Pathways

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects , indicating that they likely interact with multiple biochemical pathways.

Result of Action

Pyridazine derivatives have been shown to possess a wide range of anticipated biological properties , suggesting that they induce various molecular and cellular changes.

属性

IUPAC Name |

3-cyclopropyl-6-(oxetan-3-yloxy)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-7(1)9-3-4-10(12-11-9)14-8-5-13-6-8/h3-4,7-8H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXHCMRKFSMANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)OC3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B3008098.png)

![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)